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Compound of Interest

Compound Name: 2-Chloro-4-phenylnicotinonitrile

Cat. No.: B1586891 Get Quote

An In-Depth Technical Guide to 2-Chloro-4-
phenylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and potential

biological properties of 2-Chloro-4-phenylnicotinonitrile, a heterocyclic compound of interest

in medicinal chemistry and materials science. This document is intended to serve as a

technical resource, consolidating available data and providing insights into its synthesis,

characterization, and potential applications.

Introduction and Molecular Overview
2-Chloro-4-phenylnicotinonitrile, with the CAS Number 163563-64-2, is a substituted

pyridine derivative. Its structure incorporates a pyridine ring, a chloro substituent at the 2-

position, a phenyl group at the 4-position, and a nitrile group at the 3-position. This unique

arrangement of functional groups imparts specific electronic and steric properties that make it

an attractive scaffold for further chemical exploration.

The presence of the 2-chloro substituent provides a reactive site for nucleophilic substitution,

allowing for the introduction of a wide variety of functional groups. The nitrile group is a

versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced

to an amine. Furthermore, the phenyl group at the 4-position significantly influences the
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molecule's overall shape, polarity, and potential for intermolecular interactions, such as pi-

stacking. Nicotinonitrile derivatives, in general, are known to exhibit a range of biological

activities, making this compound a person of interest for drug discovery programs.[1]

Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Chloro-4-
phenylnicotinonitrile is essential for its handling, formulation, and application in various

experimental settings.

Property Value Source

CAS Number 163563-64-2 [2][3][4]

Molecular Formula C₁₂H₇ClN₂ [3][5]

Molecular Weight 214.65 g/mol [3]

Melting Point 125-128 °C [5]

Appearance Solid (predicted)

Solubility

Limited data available.

Generally, nicotinonitrile

derivatives are soluble in polar

organic solvents like methanol,

ethanol, and DMSO, with

limited solubility in water.[6]

Note: Experimental data on properties such as boiling point, density, and pKa are not readily

available in the public domain. These would need to be determined empirically.

Synthesis and Reactivity
Synthetic Approaches
While a specific, detailed experimental protocol for the synthesis of 2-Chloro-4-
phenylnicotinonitrile is not widely published, its synthesis can be approached through

established methods for preparing substituted nicotinonitriles. A plausible and widely utilized

method is a variation of the Gewald aminothiophene synthesis, which can be adapted for the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://triggered.stanford.clockss.org/ServeContent?doi=10.3987%2Fcom-92-6236
https://www.benchchem.com/product/b1586891?utm_src=pdf-body
https://www.benchchem.com/product/b1586891?utm_src=pdf-body
https://www.fishersci.com/shop/products/2-chloro-4-phenylnicotinon-25g/501936963
https://www.aaronchem.com/163563-64-2
https://www.sigmaaldrich.com/SG/en/product/chemscenellcjinaypharmaceuticalspvtltdpreferredpartner/jayh9a8e97b7?context=bbe
https://www.aaronchem.com/163563-64-2
https://www.chemicalbook.com/ChemicalProductProperty_US_CB0681595.aspx
https://www.aaronchem.com/163563-64-2
https://www.chemicalbook.com/ChemicalProductProperty_US_CB0681595.aspx
https://www.solubilityofthings.com/pyridine-3-carbonitrile
https://www.benchchem.com/product/b1586891?utm_src=pdf-body
https://www.benchchem.com/product/b1586891?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


synthesis of 2-aminonicotinonitriles, followed by a Sandmeyer-type reaction to introduce the

chloro group.[7][8][9][10][11]

A potential synthetic route is outlined below:

Benzaldehyde

2-Amino-4,6-diphenylnicotinonitrile
(or similar precursor)

Gewald-type reaction
(Base, Sulfur)

Malononitrile

Acetophenone

2-Chloro-4-phenylnicotinonitrile

Sandmeyer Reaction
(NaNO₂, HCl, CuCl)

Click to download full resolution via product page

Figure 1: A plausible synthetic pathway to 2-Chloro-4-phenylnicotinonitrile.

Step-by-Step Conceptual Protocol (based on related syntheses):

Knoevenagel Condensation: React benzaldehyde with an active methylene compound like

acetophenone in the presence of a base to form a chalcone intermediate.

Gewald Reaction: The chalcone is then reacted with malononitrile and elemental sulfur in the

presence of a base (e.g., morpholine or piperidine) to yield a 2-amino-4-phenyl-6-

substituted-nicotinonitrile derivative. The choice of the starting acetophenone would

determine the substituent at the 6-position.

Diazotization: The resulting 2-aminonicotinonitrile is then subjected to diazotization using

sodium nitrite in a strong acidic medium (e.g., hydrochloric acid) at low temperatures.

Sandmeyer Reaction: The diazonium salt is subsequently treated with a copper(I) chloride

catalyst to replace the diazonium group with a chlorine atom, yielding the final product, 2-
Chloro-4-phenylnicotinonitrile.
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Causality in Experimental Choices:

Base Catalysis in Gewald Reaction: The base is crucial for the initial deprotonation of the

active methylene compound, initiating the condensation cascade.

Low Temperature for Diazotization: Diazonium salts are typically unstable at higher

temperatures and can decompose. Maintaining a low temperature (0-5 °C) is critical for the

successful formation and subsequent reaction of the diazonium intermediate.

Copper(I) Catalyst in Sandmeyer Reaction: Copper(I) halides facilitate the radical-mediated

replacement of the diazonium group with the corresponding halide.

Chemical Reactivity
The reactivity of 2-Chloro-4-phenylnicotinonitrile is dictated by its key functional groups:

Potential Reactions

2-Chloro-4-phenylnicotinonitrile

Nucleophilic Substitution
(at C2-Cl)

Nu⁻

Nitrile Hydrolysis
(to Amide/Carboxylic Acid)

H₃O⁺ / OH⁻

Nitrile Reduction
(to Amine)

[H]

Click to download full resolution via product page

Figure 2: Key reactive sites and potential transformations of 2-Chloro-4-phenylnicotinonitrile.

Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position of the electron-

deficient pyridine ring is susceptible to nucleophilic attack.[12] This allows for the introduction

of various nucleophiles, such as amines, alkoxides, and thiols, to generate a library of

derivatives. The reactivity is enhanced by the electron-withdrawing nature of the nitrile group

and the pyridine nitrogen.
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Nitrile Group Transformations: The cyano group can undergo hydrolysis under acidic or basic

conditions to yield the corresponding carboxamide or carboxylic acid. It can also be reduced

to a primary amine using reducing agents like lithium aluminum hydride.

Potential Applications in Drug Development
While there is no specific data on the pharmacological activity of 2-Chloro-4-
phenylnicotinonitrile itself, the nicotinonitrile scaffold is a well-established pharmacophore in

medicinal chemistry.[13] Derivatives of nicotinonitrile have been reported to possess a wide

range of biological activities, including:

Antimicrobial and Antifungal Activity: The pyridine and nitrile moieties are present in

numerous compounds with demonstrated antimicrobial and antifungal properties.

Anti-inflammatory Activity: Certain substituted nicotinonitriles have shown potential as anti-

inflammatory agents.[14]

Anticancer Activity: The 2-aminonicotinonitrile backbone is a key structural feature in some

kinase inhibitors and other anticancer agents.[15]

The potential for 2-Chloro-4-phenylnicotinonitrile in drug discovery lies in its utility as a

versatile intermediate for the synthesis of compound libraries for high-throughput screening.

The reactive chloro group allows for the facile introduction of diverse chemical functionalities,

enabling the exploration of structure-activity relationships.
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Figure 3: Workflow illustrating the use of 2-Chloro-4-phenylnicotinonitrile in drug discovery.

Analytical Characterization
The structural elucidation and purity assessment of 2-Chloro-4-phenylnicotinonitrile would

rely on a combination of standard analytical techniques.

Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the

protons on the phenyl ring and the pyridine ring. The chemical shifts and coupling patterns

would be informative for confirming the substitution pattern.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the nitrile carbon, the

carbon bearing the chlorine atom, and the carbons of the phenyl and pyridine rings.[16]

[17]

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands

for the C≡N stretch (typically around 2220-2260 cm⁻¹), C-Cl stretch, and various C=C and

C=N stretching vibrations of the aromatic rings.

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight

of the compound. The fragmentation pattern could provide further structural information.[18]

Chromatographic Methods
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for

assessing the purity of 2-Chloro-4-phenylnicotinonitrile. A reversed-phase C18 column

with a mobile phase consisting of a mixture of acetonitrile and water (with an acid modifier

like formic acid) would be a suitable starting point.

Thin-Layer Chromatography (TLC): TLC can be used for rapid reaction monitoring and

preliminary purity checks. A mobile phase of ethyl acetate and hexane would likely provide

good separation.

Step-by-Step Protocol for HPLC Analysis (General Method):

Sample Preparation: Prepare a stock solution of 2-Chloro-4-phenylnicotinonitrile in a

suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

Dilute as necessary.

HPLC System:

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: Acetonitrile.

Gradient: A suitable gradient from a high percentage of A to a high percentage of B over

20-30 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at a suitable wavelength (e.g., 254 nm).

Injection: Inject a small volume (e.g., 10 µL) of the sample solution.

Data Analysis: Analyze the resulting chromatogram to determine the retention time and peak

area of the main component, and to identify any impurities.

Safety and Handling
Detailed toxicological data for 2-Chloro-4-phenylnicotinonitrile is not available. As with any

laboratory chemical, it should be handled with appropriate care. It is recommended to wear

personal protective equipment, including safety glasses, gloves, and a lab coat. Work should

be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and

eyes.

Conclusion
2-Chloro-4-phenylnicotinonitrile is a heterocyclic compound with significant potential as a

versatile building block in synthetic and medicinal chemistry. Its key structural features,

particularly the reactive 2-chloro substituent and the modifiable nitrile group, make it an

attractive starting material for the generation of diverse molecular libraries. While specific data

on its biological activity and detailed physicochemical properties are currently limited, the

known pharmacological relevance of the nicotinonitrile scaffold suggests that derivatives of this

compound could hold promise in various therapeutic areas. Further research is warranted to

fully explore the synthetic utility and biological potential of 2-Chloro-4-phenylnicotinonitrile.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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